molecular formula C21H26N2O4 B2976165 4-((6-methyl-2-oxo-2H-pyran-4-yl)oxy)-N-(3-phenylpropyl)piperidine-1-carboxamide CAS No. 1706088-52-9

4-((6-methyl-2-oxo-2H-pyran-4-yl)oxy)-N-(3-phenylpropyl)piperidine-1-carboxamide

Cat. No.: B2976165
CAS No.: 1706088-52-9
M. Wt: 370.449
InChI Key: ZAUUPFNVHVXERJ-UHFFFAOYSA-N
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Description

4-((6-methyl-2-oxo-2H-pyran-4-yl)oxy)-N-(3-phenylpropyl)piperidine-1-carboxamide is a synthetic organic compound. It is characterized by the presence of a piperidine ring, a pyranone moiety, and a phenylpropyl group. Compounds with such structures are often explored for their potential biological activities and applications in various fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-((6-methyl-2-oxo-2H-pyran-4-yl)oxy)-N-(3-phenylpropyl)piperidine-1-carboxamide typically involves multiple steps:

    Formation of the Pyranone Moiety: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Attachment of the Piperidine Ring: The piperidine ring can be introduced via nucleophilic substitution reactions.

    Introduction of the Phenylpropyl Group: This step may involve the use of Grignard reagents or other organometallic compounds.

    Final Coupling: The final step involves coupling the pyranone and piperidine intermediates under suitable conditions, such as using coupling reagents like EDCI or DCC.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and rigorous purification techniques.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the methyl group on the pyranone ring.

    Reduction: Reduction reactions could target the carbonyl groups in the pyranone and carboxamide moieties.

    Substitution: The piperidine ring and phenylpropyl group may participate in various substitution reactions.

Common Reagents and Conditions

    Oxidizing Agents: KMnO4, H2O2, or PCC.

    Reducing Agents: NaBH4, LiAlH4, or catalytic hydrogenation.

    Substitution Reagents: Halides, nucleophiles, or electrophiles under appropriate conditions.

Major Products

The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield a carboxylic acid derivative, while reduction could produce an alcohol.

Scientific Research Applications

Chemistry

The compound can be used as a building block in organic synthesis, particularly in the development of new pharmaceuticals or agrochemicals.

Biology

In biological research, it may be explored for its potential as a bioactive molecule, possibly exhibiting antimicrobial, antiviral, or anticancer properties.

Medicine

If found to be biologically active, the compound could be developed into a therapeutic agent for various diseases.

Industry

In industrial applications, it might be used in the synthesis of specialty chemicals or as an intermediate in the production of more complex molecules.

Mechanism of Action

The mechanism of action would depend on the specific biological target. Generally, such compounds may interact with enzymes, receptors, or other proteins, modulating their activity. The molecular targets and pathways involved would need to be identified through experimental studies.

Comparison with Similar Compounds

Similar Compounds

  • 4-((6-methyl-2-oxo-2H-pyran-4-yl)oxy)-N-(3-phenylpropyl)piperidine-1-carboxamide
  • This compound

Uniqueness

The uniqueness of this compound lies in its specific combination of functional groups, which may confer unique biological or chemical properties compared to other similar compounds.

Properties

IUPAC Name

4-(2-methyl-6-oxopyran-4-yl)oxy-N-(3-phenylpropyl)piperidine-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H26N2O4/c1-16-14-19(15-20(24)26-16)27-18-9-12-23(13-10-18)21(25)22-11-5-8-17-6-3-2-4-7-17/h2-4,6-7,14-15,18H,5,8-13H2,1H3,(H,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZAUUPFNVHVXERJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=O)O1)OC2CCN(CC2)C(=O)NCCCC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H26N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

370.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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